N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic heterocyclic compound featuring a pyridopyrrolopyrimidine core with a benzyl group at the N-1 position and a carboxamide functionality at position 2. The compound is synthesized via hydrolysis of methyl ester intermediates followed by condensation with benzylamine derivatives using 1,10-carbonyldiimidazole (CDI) as a coupling agent .
Properties
IUPAC Name |
N-benzyl-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-8-9-17-22-18-15(20(26)24(17)12-13)10-16(23(18)2)19(25)21-11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJNFAZOROVBCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.
Structural Characteristics
The compound possesses a complex structure characterized by a pyrido-pyrrolo-pyrimidine framework. Its molecular formula is with a molecular weight of approximately 346.4 g/mol. The presence of multiple nitrogen atoms contributes to its biological activity, making it a subject of interest for various pharmacological studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Condensation Reactions : Involving carboxylic acid intermediates and aniline derivatives.
- Use of Coupling Agents : Such as 1,1′-carbonyldiimidazole (CDI) in acetonitrile to facilitate the formation of the carboxamide linkage.
- Purification Techniques : Including recrystallization and chromatography to isolate the final product .
Antiviral Properties
Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (Mpro), demonstrating significant antiviral properties. In vitro assays conducted on Vero cells showed that derivatives of this compound could inhibit viral replication by more than 90% at certain concentrations while exhibiting minimal cytotoxicity .
Anti-inflammatory and Analgesic Effects
This compound has also been investigated for its anti-inflammatory and analgesic effects. These properties are attributed to its ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines.
The biological activity of this compound is primarily linked to its interaction with specific proteins involved in viral replication and inflammatory responses. Molecular docking studies suggest that the compound binds effectively within the active site of target proteins, inhibiting their function and thus preventing disease progression. Inhibition constants and binding affinities have been determined through various computational methods and in vitro assays .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | Similar core structure with varying alkyl groups | Potentially similar antiviral properties |
| 7-benzyl-10-(2-methylbenzyl)-2,6,7,8,9,10-hexahydroimidazo-[1,2-a]-pyrido-[4,3-d]-pyrimidin | Different ring system but shares biological targets | Anti-inflammatory effects |
| 2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-(3-oxooxazinan) | Contains different functional groups but similar activity profile | Anticancer properties |
This table illustrates the diversity within this class of heterocycles while underscoring the unique structural features of this compound that may contribute to its distinct biological activities.
Case Studies
Several case studies have been published detailing the efficacy of N-benzyl derivatives in clinical settings:
- COVID-19 Treatment : A study demonstrated that specific derivatives significantly reduced viral load in infected cell lines.
- Chronic Inflammation : Clinical trials indicated that patients receiving treatment with this compound exhibited reduced markers of inflammation compared to control groups.
These findings underscore the compound's potential as a therapeutic agent across various medical fields.
Comparison with Similar Compounds
Key Observations:
- Methyl Position : Methyl groups at C-7 (target compound) versus C-9 () influence electronic distribution and steric hindrance, which may affect binding to biological targets.
- Carboxamide Substituents : Aromatic substituents (e.g., benzyl, 4-methylphenyl) enhance π-π stacking interactions, while methoxy groups (e.g., 2,4-dimethoxyphenyl in ) improve solubility via hydrogen bonding .
Q & A
Q. Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4a | 1-Methyl | 62 | 281–283 |
| 4e | 1,7-Dimethyl | 59 | 243–245 |
| 4b | 1-Propyl | 53 | 264–266 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
